4-Aminocinnoline-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-aminocinnoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-7-5-3-1-2-4-6(5)11-12-8(7)9(13)14/h1-4H,(H2,10,11)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFRLZPYEYCGTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N=N2)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10162360 | |
| Record name | 3-Cinnolinecarboxylic acid, 4-amino-, hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143232-59-1 | |
| Record name | 3-Cinnolinecarboxylic acid, 4-amino-, hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143232591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Cinnolinecarboxylic acid, 4-amino-, hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Aminocinnoline 3 Carboxylic Acid and Its Derivatives
De Novo Synthesis Approaches
De novo synthesis, the construction of the cinnoline (B1195905) ring system from acyclic or simpler cyclic precursors, offers a versatile approach to introduce a wide range of substituents onto the final molecule. These methods can be broadly categorized into linear, convergent, and one-pot strategies.
Multi-step Linear Synthesis Strategies
Multi-step linear synthesis involves the sequential construction of the target molecule through a series of individual reactions. While this approach can be lengthy, it allows for the purification of intermediates at each stage, ensuring the purity of the final product. A common strategy for synthesizing cinnoline derivatives involves the diazotization of a substituted 2-vinylaniline (B1311222) derivative, followed by cyclization.
A notable example of a multi-step approach leading to a related cinnoline system involves the reaction of isatin (B1672199) with malononitrile, followed by a series of transformations. Although not a direct synthesis of the title compound, the principles of building the bicyclic system are illustrative of a linear sequence.
| Step | Reactants | Reagents and Conditions | Product |
| 1 | Isatin, Malononitrile | Piperidine, Ethanol, Reflux | 2-amino-3-cyano-4-carboxymethylquinoline |
| 2 | Intermediate from Step 1 | Hydrazine (B178648) hydrate | Pyrazolo[3,4-b]quinoline derivative |
| 3 | Intermediate from Step 2 | Nitrous acid | Cinnoline precursor |
| 4 | Cinnoline precursor | Cyclization conditions | Cinnoline derivative |
This table represents a generalized multi-step linear synthesis for a related heterocyclic system, illustrating the sequential nature of this synthetic approach.
Convergent Synthetic Pathways
A hypothetical convergent synthesis of 4-aminocinnoline-3-carboxylic acid could involve the preparation of a substituted o-aminobenzaldehyde or o-aminoketone precursor and a separate fragment containing the C3-C4-N2 portion of the cinnoline ring. For instance, a 2-aminophenyl ketone derivative could be coupled with a reagent that provides the remaining atoms for the heterocyclic ring.
One-Pot Synthesis Protocols for Cinnoline Systems
One-pot syntheses are highly efficient procedures in which reactants are subjected to successive chemical reactions in a single reactor, thereby avoiding the lengthy separation and purification of intermediate compounds. researchgate.netguidechem.com This approach saves time, resources, and reduces chemical waste.
Recently, a Rh(III)-catalyzed N-amino-directed C-H coupling with α-cyano-α-diazoesters has been developed for the synthesis of 3-aminocinnoline-4-carboxylates. chemrxiv.org This method demonstrates a modern one-pot approach that efficiently constructs the cinnoline core with high atom economy. chemrxiv.org
Another one-pot strategy for a related quinazoline (B50416) system involves the three-component condensation of isatin, an aldehyde, and ammonium (B1175870) acetate. dergipark.org.tr This reaction proceeds by the in-situ formation of (2-aminophenyl)oxo-acetic acid from the hydrolysis of isatin. dergipark.org.tr
| Reactants | Catalyst/Reagents | Product | Reference |
| N-amino-directed compound, α-cyano-α-diazoester | Rh(III) catalyst | 3-Aminocinnoline-4-carboxylate | chemrxiv.org |
| Isatin, 4-chlorobenzaldehyde, Ammonium acetate | NaOH (for hydrolysis), Heat | 2-(4-chloro-phenyl)-quinazoline-4-carboxylic acid sodium salt | dergipark.org.tr |
This table showcases examples of one-pot synthetic protocols for cinnoline and related heterocyclic systems.
Synthesis via Functional Group Transformation of Related Cinnolines
The modification of functional groups on a pre-formed cinnoline ring is a common and effective strategy for the synthesis of this compound and its derivatives. This approach often involves the hydrolysis of amides or the derivatization of other functional groups at the C3 and C4 positions.
Conversion from 4-Amino-3-cinnolinecarboxamides via Hydrolysis
A well-established method for the synthesis of this compound involves the hydrolysis of the corresponding 4-amino-3-cinnolinecarboxamide. cncb.ac.cn This reaction is typically carried out under basic conditions, for example, by heating the amide with an aqueous solution of sodium hydroxide (B78521). The amide precursor, 4-amino-3-cinnolinecarboxamide, can be synthesized from the reaction of an appropriate precursor with a source of ammonia.
| Starting Material | Reagents and Conditions | Product | Reference |
| 4-Amino-3-cinnolinecarboxamide | Aqueous NaOH, Heat | This compound | cncb.ac.cn |
This table details the hydrolysis reaction for the synthesis of this compound.
Derivatization of this compound Hydrazides
This compound can be converted to its corresponding hydrazide, which serves as a versatile intermediate for further derivatization. The synthesis of the hydrazide is typically achieved by reacting the carboxylic acid with hydrazine hydrate, often after activation of the carboxylic acid group, for example, by conversion to an ester.
Once formed, the this compound hydrazide can undergo various reactions. For instance, treatment with substituted aryl sulfonyl chlorides or benzoyl chlorides can yield novel N-substituted hydrazide derivatives. nih.gov These reactions are typically performed in a suitable solvent and may require a base to neutralize the acid generated during the reaction.
| Reactant | Reagent | Product Type |
| This compound hydrazide | Arylsulphonyl chloride | N-Arylsulfonyl-4-aminocinnoline-3-carbohydrazide |
| This compound hydrazide | Benzoyl chloride | N'-Benzoyl-4-aminocinnoline-3-carbohydrazide |
This table illustrates potential derivatization reactions of this compound hydrazide.
Decarboxylation Pathways of 4-Amino-3-cinnolinecarboxylic Acids
The decarboxylation of 4-amino-3-cinnolinecarboxylic acids, a reaction involving the removal of a carboxyl group, is a significant transformation. While specific studies on the decarboxylation of the parent this compound are not extensively detailed in the provided context, the decarboxylation of related heterocyclic carboxylic acids suggests that this process is typically thermally driven or catalyzed by acids. The stability of the resulting carbanion or the aromatic system influences the ease of this reaction. In a related context, the hydrolysis and subsequent decarboxylation of spiro-substituted derivatives have been used as an effective method for synthesizing novel pyrimido[5,4-c]quinolizine-6-carboxylic acids. bioorganica.com.ua This suggests that decarboxylation is a key step in the modification of related heterocyclic systems.
Hydrolysis of Cinnoline Esters to Carboxylic Acids
The synthesis of this compound can be achieved through the hydrolysis of its corresponding esters. This reaction is a fundamental and widely used method for converting esters back into carboxylic acids and alcohols. libretexts.org The hydrolysis can be performed under either acidic or basic conditions. libretexts.orglibretexts.org
Acid-Catalyzed Hydrolysis : This process is reversible and requires an excess of water to shift the equilibrium towards the formation of the carboxylic acid. libretexts.org The mechanism involves the protonation of the carbonyl oxygen of the ester, which increases its electrophilicity. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.orgyoutube.com Subsequent proton transfer and elimination of an alcohol molecule yield the protonated carboxylic acid, which is then deprotonated. youtube.com
Base-Promoted Hydrolysis (Saponification) : This is an irreversible reaction that utilizes a stoichiometric amount of a strong base, such as sodium hydroxide. libretexts.orgyoutube.com The hydroxide ion directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. libretexts.org The reformation of the carbonyl double bond leads to the elimination of an alkoxide ion, which then deprotonates the newly formed carboxylic acid to yield a carboxylate salt and an alcohol. libretexts.org An acidic workup is subsequently required to protonate the carboxylate and obtain the final carboxylic acid product. youtube.com
In a similar vein, the synthesis of 4-amino-3-cinnolinecarboxylic acids has been described through the hydrolysis of the corresponding 4-amino-3-cinnolinecarboxamides. nih.gov
Preparation from Nitrile Precursors
The hydrolysis of a nitrile group (–C≡N) provides another important route to this compound. This transformation can also be carried out using either acidic or basic catalysis, typically requiring heat. libretexts.orgbyjus.com The reaction proceeds through an amide intermediate. byjus.comyoutube.com
Acid Hydrolysis : The nitrile is heated under reflux with a dilute mineral acid, such as hydrochloric acid (HCl). libretexts.orgcommonorganicchemistry.com The reaction proceeds by initial protonation of the nitrile nitrogen, followed by nucleophilic attack by water. youtube.com Tautomerization leads to an amide intermediate, which is then further hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium salt. byjus.comyoutube.com
Alkaline Hydrolysis : The nitrile is heated under reflux with an aqueous alkali solution, like sodium hydroxide (NaOH). libretexts.orgcommonorganicchemistry.com A hydroxide ion attacks the electrophilic carbon of the nitrile group. youtube.com Protonation of the resulting anion by water forms an intermediate that tautomerizes to the amide. youtube.com Continued hydrolysis of the amide under basic conditions yields a carboxylate salt and ammonia. libretexts.org To obtain the free carboxylic acid, the reaction mixture must be acidified in a final step. libretexts.org
| Hydrolysis Method | Reagents | Intermediate | Final Product (before workup) |
| Acid Hydrolysis | Dilute Acid (e.g., HCl), Heat | Amide | Carboxylic Acid & Ammonium Salt |
| Alkaline Hydrolysis | Base (e.g., NaOH), Heat | Amide | Carboxylate Salt & Ammonia |
Formation of Fused Heterocyclic Systems from this compound Scaffolds
The unique arrangement of the amino and carboxylic acid groups in this compound makes it an ideal starting material for the synthesis of various fused heterocyclic systems.
Synthesis of Pyrimido[5,4-c]cinnolines
Pyrimido[5,4-c]cinnolines can be effectively synthesized from this compound derivatives. A key method involves a two-step process. First, substituted 4-amino-3-cinnolinecarboxylic acids are condensed with acid anhydrides, which results in the formation of 1,3-oxazino[5,4-c]cinnoline intermediates. nih.gov These oxazinone rings are reactive and can subsequently be treated with various nucleophiles. Reaction of the 1,3-oxazino[5,4-c]cinnolines with amines, hydrazine, or hydroxylamine (B1172632) leads to the formation of the desired pyrimido[5,4-c]cinnoline derivatives. nih.gov This strategy allows for the introduction of diverse substituents onto the pyrimidine (B1678525) ring of the fused system.
Cyclization to Imidazo[4,5-c]cinnolines
The synthesis of the imidazo[4,5-c]cinnoline ring system has been accomplished starting from precursors closely related to this compound. ekb.eg A reported route begins with 4-amino-8-methylcinnoline-3-carboxamide, which undergoes a Hofmann degradation to yield 3,4-diamino-8-methylcinnoline. ekb.eg This diamine is the crucial intermediate. The two adjacent amino groups can then be cyclized with various one-carbon synthons to form the fused imidazole (B134444) ring. For instance, reaction with formic acid or its equivalents would yield the parent imidazo[4,5-c]cinnoline. ekb.eg
Preparation of Triazepino[6,5-c]cinnolines
The this compound framework is also a key precursor for the synthesis of seven-membered triazepine rings fused to the cinnoline core. The synthesis of 1,2,4-triazepino[6,5-c]cinnolines starts with the conversion of the carboxylic acid to its corresponding hydrazide, this compound hydrazide. ekb.eg This hydrazide can then undergo cyclization with appropriate reagents. For example, reaction with ethyl chloroformate yields 2,3,4,5-tetrahydro-1H-1,2,4-triazepino[6,5-c]cinnoline-2,5-diones. ekb.eg Alternatively, reacting the hydrazide with excess orthoesters can lead to the formation of 4,5-dihydro-1H-1,2,4-triazepino[6,5-c]cinnolin-5-ones. ekb.eg
| Fused System | Key Intermediate Derived from this compound | Key Reagents for Cyclization |
| Pyrimido[5,4-c]cinnoline | 1,3-Oxazino[5,4-c]cinnoline | Amines, Hydrazine, Hydroxylamine |
| Imidazo[4,5-c]cinnoline | 3,4-Diaminocinnoline (from the corresponding carboxamide) | Formic acid or other one-carbon synthons |
| Triazepino[6,5-c]cinnoline | This compound hydrazide | Ethyl chloroformate, Orthoesters |
Synthesis of 3-Aminocinnoline-4-carboxylic Acid 1-N-oxides
A notable and convenient synthesis route provides access to 3-aminocinnoline-4-carboxylic acid 1-N-oxides, which are otherwise difficult to obtain. rsc.org This method proceeds through a multi-step pathway involving the formation and subsequent reductive cleavage of an intermediate isoxazoline (B3343090) ring.
The process begins with 3-Amino-4-(2-nitroaryl)-2H-isoxazolin-5-ones. These precursors are readily synthesized through the sodium ethoxide-catalyzed cyclization of amidoximes that are derived from ethyl 2-cyano-2-(2-nitroaryl)acetates. rsc.orgrsc.org In the presence of sodium hydride, these isoxazolinones undergo a ring-closing reaction to afford isoxazolo[3,4-c]cinnolin-1(3H)-one 5-N-oxides in high yields. rsc.org
The crucial final step involves the chemoselective reductive scission of the isoxazoline ring within these tricyclic intermediates. rsc.org Treatment with hydrazine specifically targets and cleaves the isoxazoline ring, leading to the formation of the desired 3-aminocinnoline-4-carboxylic acid 1-N-oxides. rsc.orgrsc.org This synthetic strategy is efficient and provides a simple pathway to a class of cinnoline derivatives that were previously not readily accessible. rsc.org
Other Annulated Cinnoline Systems
The synthesis of complex heterocyclic systems incorporating the cinnoline nucleus can be achieved through various annulation strategies, where a new ring is fused onto a starting molecule. These methods are crucial for creating diverse, functionalized, and fused-cinnoline structures. acs.orgresearchgate.net
One modern approach is a Palladium(II)-catalyzed C–H activation and oxidative [4+2] annulation reaction. acs.org This strategy has been successfully employed to synthesize two different regioisomeric forms of cinnoline-fused indazolones. acs.org The reaction involves the annulation of 1-arylindazolones with allenoates as the coupling partners. acs.org A key feature of this method is the ability to control the regioselectivity by choosing the solvent. The reaction proceeds under mild and aerobic conditions, avoiding the need for a metal oxidant. acs.org
For instance, the reaction of 1-phenyl-1H-indazol-7-amine with ethyl 2,3-butadienoate can yield two different regioisomers. The specific product formed is dependent on the reaction conditions, as detailed in the table below. acs.org
| Solvent | Product Isomer | Description | Yield |
|---|---|---|---|
| Dioxane | Isomer 3aa | Cinnoline-fused indazolone with an internal double bond | 30% |
| Dioxane | Isomer 4aa | Cinnoline-fused indazolone with an exocyclic double bond | 15% |
| Acetic Acid | Isomer 3aa | Cinnoline-fused indazolone with an internal double bond | Trace Amount |
| Acetic Acid | Isomer 4aa | Cinnoline-fused indazolone with an exocyclic double bond | 14% |
Another established method for creating annulated cinnoline systems involves the reaction of enaminones with aryl diazonium tetrafluoroboronates. researchgate.net This approach provides a simple and concise pathway to cinnoline derivatives. researchgate.net The versatility of this method allows for the introduction of various substituents, making it a valuable tool in constructing complex heterocyclic frameworks containing the cinnoline system. researchgate.net
Chemical Reactivity and Derivatization Strategies
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that can undergo several transformations, including esterification, amidation, reduction, and salt formation.
Esterification Reactions
The conversion of the carboxylic acid to an ester can be achieved through various methods. One common approach is the Fischer-Sperier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. This is a reversible reaction, and to drive the equilibrium towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed. For instance, the reaction of a quinazoline-4-carboxylic acid derivative with various alcohols under sulfuric acid catalysis has been shown to produce the corresponding esters.
Another effective method is the Steglich esterification, which is particularly useful for sterically hindered substrates and is carried out under milder conditions. This reaction typically employs a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, like 4-(dimethylamino)pyridine (DMAP). The generation of a cesium salt of the carboxylic acid followed by reaction with an alkyl halide, such as iodomethane, has also been successfully used for the synthesis of methyl esters of quinoline-based carboxylic acids nih.gov.
Table 1: Common Esterification Methods
| Method | Reagents | Typical Conditions |
| Fischer-Speier Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Heating |
| Steglich Esterification | Alcohol, DCC, DMAP | Room Temperature |
| Alkylation of Carboxylate Salt | Cesium Carbonate, Alkyl Halide | Room Temperature |
Amidation and Peptide Coupling
The carboxylic acid functionality of 4-aminocinnoline-3-carboxylic acid can be readily converted to an amide through reaction with a primary or secondary amine. This transformation is often facilitated by the use of coupling reagents to activate the carboxylic acid.
Research by Stańczak et al. has demonstrated the condensation of 6,7,8-substituted 4-amino-3-cinnolinecarboxylic acids with various amines to yield the corresponding 4-amino-3-cinnolinecarboxamides chemicalbook.comdicp.ac.cn. This reaction is a key step in the synthesis of various biologically active cinnoline (B1195905) derivatives. The synthesis of 4-aminocinnoline-3-carboxamides has also been achieved from 2-phenylhydrazono-2-cyanoacetamide in the presence of aluminium trichloride google.com.
For the coupling of amino acids or peptides, standard peptide coupling reagents are employed. These reagents, such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HOSu), are used to facilitate the formation of the peptide bond while minimizing side reactions and racemization. The use of such activating agents is a well-established strategy in peptide synthesis and can be applied to this compound for the construction of more complex peptide-containing molecules.
Further derivatization of the resulting 4-amino-3-cinnolinecarboxamides has been explored. For example, cyclocondensation of these amides with reagents like N,N'-carbonyldiimidazole (CDI), oxalyl chloride, or diethyl carbonate leads to the formation of 2,4-dioxo-1,2,3,4-tetrahydropyrimido[5,4-c]cinnolines nih.gov.
Table 2: Synthesis of 4-Amino-3-cinnolinecarboxamide Derivatives
| Starting Material | Reagent | Product | Reference |
| 6,7,8-Substituted 4-amino-3-cinnolinecarboxylic acids | Amines | 4-Amino-3-cinnolinecarboxamides | chemicalbook.com |
| 2-Phenylhydrazono-2-cyanoacetamide | Aluminium trichloride | 4-Aminocinnoline-3-carboxamide | google.com |
| 4-Amino-3-cinnolinecarboxamides | N,N'-Carbonyldiimidazole, Oxalyl chloride, or Diethyl carbonate | 2,4-Dioxo-1,2,3,4-tetrahydropyrimido[5,4-c]cinnolines | nih.gov |
Reduction to Aldehydes and Alcohols
The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents such as sodium borohydride (B1222165) are generally ineffective. The reduction proceeds via an aldehyde intermediate, which is further reduced to the alcohol. Due to the high reactivity of the aldehyde, it is usually not isolated under these conditions. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to yield the primary alcohol.
For the selective reduction of a carboxylic acid to an aldehyde, modified and less reactive hydride reagents are necessary. Reagents such as diisobutylaluminum hydride (DIBAL-H) or lithium tri-tert-butoxyaluminum hydride can be used under controlled temperature conditions (typically low temperatures like -78 °C) to stop the reduction at the aldehyde stage.
Salt Formation with Bases and Metals
As a carboxylic acid, this compound can react with bases to form salts. With inorganic bases such as sodium hydroxide (B78521) or potassium hydroxide, the corresponding alkali metal carboxylate salts are formed. These salts often exhibit increased water solubility compared to the parent carboxylic acid. Similarly, reaction with basic nitrogen-containing compounds, such as ammonia or various amines, will yield the corresponding ammonium (B1175870) carboxylate salts. The formation of these salts is a straightforward acid-base reaction. The synthesis of alkali metal carboxylate functionalized complexes has been reported through the metallation of carboxylic acid derivatives with alkali metal hydroxides semanticscholar.org.
Reactions at the Amino Group
The 4-amino group is a nucleophilic center and can undergo reactions typical of primary aromatic amines, such as alkylation and acylation.
Alkylation and Acylation Reactions
The nitrogen atom of the amino group possesses a lone pair of electrons, making it nucleophilic and susceptible to reaction with electrophiles.
Alkylation: The amino group can be alkylated using alkyl halides. The reaction may proceed to give mono- and/or di-alkylated products. The degree of alkylation can often be controlled by the stoichiometry of the reagents and the reaction conditions. For related heterocyclic systems like 4-trichloromethylpyrimidin-2(1H)-one, N1-alkylation has been successfully achieved using various alkylating agents in the presence of a base la-press.org.
Acylation: Acylation of the amino group can be achieved using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. This reaction leads to the formation of an amide linkage. For instance, the reaction of (4-amino-cinnolin-3-yl)-p-tolyl-methanone with acetic anhydride results in the formation of the corresponding (4-acetamido-cinnolin-3-yl)-p-tolyl-methanone guidechem.com. This demonstrates the feasibility of acylating the 4-amino group of the cinnoline ring system. The selectivity of acylation, particularly in molecules with multiple nucleophilic sites, can often be controlled by the choice of reagents and reaction conditions. For example, a catalytic amount of 4-aminopyridine has been shown to direct the regioselective acylation of N-tosylhydrazide nih.gov.
Table 3: Common Derivatization Reactions at the Amino Group
| Reaction | Reagent Type | Product |
| Alkylation | Alkyl Halide | N-Alkyl-4-aminocinnoline derivative |
| Acylation | Acyl Chloride or Acid Anhydride | N-Acyl-4-aminocinnoline derivative |
Condensation Reactions
The presence of a carboxylic acid and an amino group makes this compound and its derivatives prime candidates for condensation reactions. This type of reaction involves the joining of two molecules with the elimination of a small molecule, typically water. researchgate.netresearchgate.net
Specifically, the carboxylic acid moiety at the C-3 position can react with various primary and secondary amines to form the corresponding amides. This transformation is a cornerstone in the synthesis of a wide array of biologically active 4-aminocinnoline-3-carboxamides. nih.govpnrjournal.com The direct condensation of a carboxylic acid with an amine can be challenging as the basic amine can deprotonate the carboxylic acid, forming an unreactive carboxylate salt. nih.govd-nb.info To overcome this, the reaction is often facilitated by activating the carboxylic acid or by using coupling agents.
Common strategies for this amidation include:
Activation of the carboxylic acid: Conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride, facilitates the reaction with amines. d-nb.info
Use of coupling agents: Reagents like titanium tetrachloride (TiCl₄) can be used to directly promote the condensation between the carboxylic acid and the amine. nih.govd-nb.info The di-tert-butyl dicarbonate (Boc₂O)/4-(N,N-dimethylamino)pyridine (DMAP) system is another effective method for amidation under mild, solvent-free conditions. rsc.org
These condensation reactions have been employed to synthesize series of 4-aminocinnoline-3-carboxamide derivatives, which have been investigated for various pharmacological activities, including antibacterial and antifungal properties. nih.gov For instance, substituted 4-aminocinnoline-3-carboxamides have demonstrated notable activity against various bacterial strains. nih.gov
| Reactant 1 | Reactant 2 | Product Type | Reaction Conditions/Reagents |
|---|---|---|---|
| This compound | Primary/Secondary Amine | 4-Aminocinnoline-3-carboxamide | Coupling agents (e.g., TiCl₄, Boc₂O/DMAP) or prior activation of the carboxylic acid nih.govd-nb.inforsc.org |
| Substituted 4-aminocinnoline-3-carboxylic acids | p-aminopiperazine | 4-(p-aminopiperazine)cinnoline-3-carboxamide derivatives nih.gov | Standard amidation conditions |
Electrophilic and Nucleophilic Substitution on the Cinnoline Core
The cinnoline ring system is an aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridazine (B1198779) ring. innovativejournal.in Its reactivity towards substitution reactions is influenced by the electronic properties of both rings and the directing effects of existing substituents.
Electrophilic Aromatic Substitution (EAS): The cinnoline nucleus is generally deactivated towards electrophilic attack compared to benzene due to the electron-withdrawing effect of the two adjacent nitrogen atoms in the pyridazine ring. Electrophilic substitution, therefore, preferentially occurs on the electron-richer benzene ring (positions C-5, C-6, C-7, and C-8). pnrjournal.cominnovativejournal.in
In the case of this compound, the substituents significantly influence the regioselectivity of EAS:
The amino group (-NH₂) at C-4 is a powerful activating group and is ortho-, para-directing. It would strongly favor substitution at the C-5 and C-7 positions of the benzene ring.
The carboxylic acid group (-COOH) at C-3 is a deactivating group and is meta-directing.
The pyridazine ring itself deactivates the fused benzene ring.
The potent activating effect of the amino group is expected to dominate, directing incoming electrophiles primarily to the C-5 and C-7 positions.
Nucleophilic Aromatic Substitution (SNAr): The pyridazine portion of the cinnoline ring is electron-deficient and thus susceptible to nucleophilic attack. This reactivity is enhanced by the presence of electron-withdrawing groups or by quaternization of one of the nitrogen atoms. In this compound, the C-4 position is already substituted with an amino group. However, if a suitable leaving group (e.g., a halogen) were present on the pyridazine ring, it could potentially be displaced by a nucleophile. The amino group at C-4 is a poor leaving group, making direct nucleophilic substitution at this position unlikely under normal conditions.
| Reaction Type | Predicted Site of Reaction | Influencing Factors |
|---|---|---|
| Electrophilic Aromatic Substitution | C-5, C-7 | Activating, ortho-, para-directing -NH₂ group on the pyridazine ring directs attack to the benzene ring. pnrjournal.com |
| Nucleophilic Aromatic Substitution | Positions on the pyridazine ring (if a good leaving group is present) | Electron-deficient nature of the pyridazine ring. Generally less favored on the unsubstituted core. |
Ring-Transformation and Rearrangement Reactions
The cinnoline ring is a stable aromatic system, and its transformation or rearrangement requires significant energy input or specific reaction pathways. While there is limited specific literature on ring transformations of this compound itself, some general principles and related reactions of the cinnoline core can be considered.
One notable reaction that forms the cinnoline ring, which can be seen as a type of rearrangement of a precursor, is the Richter cinnoline synthesis . This reaction involves the cyclization of an o-ethynyldiazo compound. wikipedia.org For example, the cyclization of o-C₆H₄(N₂Cl)C≡CCO₂H in water yields 4-hydroxycinnoline-3-carboxylic acid, a close derivative of the title compound. wikipedia.org
Another classical synthesis is the Widman–Stoermer synthesis , which is a ring-closing reaction of an α-vinyl-aniline with hydrochloric acid and sodium nitrite. wikipedia.org While these are synthetic routes to the cinnoline core rather than transformations of it, they highlight the types of precursors that can rearrange and cyclize to form this heterocyclic system.
Transformations of the cinnoline ring itself are less common but could potentially be achieved under reductive or oxidative conditions, which might lead to ring-opening or contraction, although such reactions are not well-documented for this specific compound.
Catalytic Functionalization and Cross-Coupling Reactions
Modern synthetic chemistry has seen a surge in the use of transition-metal catalysis for the functionalization of heterocyclic compounds. These methods offer powerful tools for creating carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. wikipedia.orgyoutube.com
C-H Functionalization: Direct C-H functionalization is an increasingly important strategy that avoids the need for pre-functionalized starting materials. researchgate.netmdpi.com For the cinnoline core, transition metals like rhodium (Rh) and ruthenium (Ru) have been used to catalyze C-H activation and subsequent annulation or coupling reactions. researchgate.netrsc.orgnih.govacs.org In the context of this compound, such catalytic systems could potentially be used to introduce substituents onto the benzene ring at positions C-5, C-6, C-7, or C-8, guided by the directing effects of the existing groups and the catalyst system employed.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are fundamental in modern organic synthesis. wikipedia.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. To apply these methods to this compound, one would typically start with a halogenated derivative (e.g., 7-bromo-4-aminocinnoline-3-carboxylic acid). This halo-cinnoline could then be coupled with a variety of partners:
Suzuki Coupling: with boronic acids to form C-C bonds.
Buchwald-Hartwig Amination: with amines to form C-N bonds.
Sonogashira Coupling: with terminal alkynes to form C-C triple bonds.
These catalytic methods provide versatile pathways to elaborate the core structure of this compound, enabling the synthesis of a vast library of derivatives for further investigation.
| Catalytic Method | General Transformation | Potential Application to Cinnoline Core |
|---|---|---|
| C-H Activation/Functionalization researchgate.netrsc.org | R-H + R'-X → R-R' | Direct introduction of aryl or alkyl groups onto the benzene ring of the cinnoline scaffold. |
| Suzuki Coupling wikipedia.org | Ar-X + Ar'-B(OH)₂ → Ar-Ar' | Coupling of a halo-cinnoline derivative with an aryl boronic acid to form biaryl structures. |
| Buchwald-Hartwig Amination youtube.com | Ar-X + R₂NH → Ar-NR₂ | Introduction of new amino groups onto a halo-cinnoline derivative. |
| Sonogashira Coupling wikipedia.org | Ar-X + R-C≡CH → Ar-C≡C-R | Alkynylation of a halo-cinnoline derivative. |
Advanced Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework and the electronic environment of the atoms within a molecule.
Proton (¹H) NMR Spectroscopic Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The acidic proton of the carboxylic acid group in such compounds typically appears as a highly deshielded signal in the downfield region of the spectrum, often between 10 and 12 ppm. libretexts.org This significant downfield shift is attributed to the electronegativity of the adjacent oxygen atoms and the anisotropic effect of the carbonyl group. libretexts.org Protons on the aromatic cinnoline (B1195905) ring system would be expected to resonate in the aromatic region, typically between 7.0 and 9.0 ppm, with their specific chemical shifts and coupling patterns dictated by the electronic effects of the amino and carboxylic acid substituents. The protons of the amino group often appear as a broad signal, and its chemical shift can be influenced by solvent and concentration.
Table 1: Predicted ¹H NMR Data for 4-Aminocinnoline-3-carboxylic acid
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic CH | 7.0 - 9.0 | m |
| NH₂ | Variable | br s |
| COOH | 10.0 - 12.0 | br s |
Predicted data based on general principles and analysis of similar structures. libretexts.orgrsc.org
Carbon-13 (¹³C) NMR Spectroscopic Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The carbonyl carbon of a carboxylic acid is a key diagnostic peak, typically appearing in a deshielded region of the spectrum, generally between 160 and 180 ppm. libretexts.org The carbons of the aromatic cinnoline ring would be expected to appear in the range of approximately 110 to 150 ppm. The specific chemical shifts of these aromatic carbons are influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group.
For a related aminobenzoic acid derivative, the carboxylic acid carbon was observed at 167.9 ppm, and the aromatic carbons resonated between 113.0 and 153.5 ppm. rsc.org Another similar structure showed aromatic carbon signals in the range of 114.8 to 144.4 ppm. rsc.org
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Carboxylic Acid) | 165 - 180 |
| Aromatic C | 110 - 155 |
| Aromatic C-N | 140 - 155 |
| Aromatic C-COOH | 120 - 135 |
Predicted data based on general principles and analysis of similar structures. libretexts.orgrsc.orgoregonstate.edu
Other Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)
To unambiguously assign all proton and carbon signals and to determine the through-bond and through-space correlations, two-dimensional (2D) NMR techniques are invaluable. researchgate.net Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would allow for the definitive assignment of proton and carbon signals, respectively. ipb.pt The Nuclear Overhauser Effect (NOE) is crucial for determining the stereochemistry and spatial proximity of atoms. ipb.pt While specific 2D NMR studies on this compound were not found, their application is a standard and essential step in the complete structural elucidation of such novel heterocyclic compounds. researchgate.net Solid-state NMR could also provide valuable information on the molecular structure and packing in the solid state.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. The molecular formula of this compound is C₉H₇N₃O₂. guidechem.combiosynth.com This corresponds to a monoisotopic mass of 189.053826475 u. guidechem.com HRMS analysis of a related compound, C₁₉H₂₆N₄O₄, showed a calculated mass of 375.2027 for the [M+H]⁺ ion, with the found mass being 375.2021, demonstrating the high accuracy of this technique. rsc.org
Table 3: HRMS Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₇N₃O₂ | guidechem.combiosynth.com |
| Molecular Weight | 189.174 g/mol | guidechem.com |
| Exact Mass | 189.053826475 u | guidechem.com |
Collision Cross Section (CCS) Measurements
Ion mobility-mass spectrometry (IM-MS) provides an additional dimension of separation based on the size, shape, and charge of an ion. The collision cross section (CCS) is a measure of the rotational average of the ion's surface area as it tumbles through a buffer gas in the gas phase. nih.govnih.gov This measurement provides valuable information about the three-dimensional structure of the ion. While specific CCS data for this compound is not available in the provided search results, this technique would be highly applicable to study its gas-phase conformation and to differentiate it from potential isomers. The CCS value, often reported in square nanometers (nm²) or square angstroms (Ų), is a characteristic property of an ion and can be used in conjunction with mass-to-charge ratio to enhance confidence in compound identification. nih.gov
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and elucidating the structural features of this compound. These methods probe the vibrational motions of molecules, offering a unique fingerprint of the compound's chemical identity.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum displays absorption bands corresponding to specific functional groups and bond vibrations. For this compound, the IR spectrum is characterized by distinct bands that confirm the presence of its key structural motifs: the carboxylic acid, the amino group, and the cinnoline ring system.
The carboxylic acid group gives rise to several prominent absorption bands. A very broad band, typically centered around 3000 cm⁻¹, is characteristic of the O–H stretching vibration, with its breadth resulting from strong hydrogen bonding between molecules, often forming dimers in the solid state. orgchemboulder.com The carbonyl (C=O) stretching vibration appears as a strong, sharp band typically in the range of 1760-1690 cm⁻¹. orgchemboulder.com Its exact position can be influenced by conjugation with the cinnoline ring and by hydrogen bonding. Additionally, the C–O stretch and O–H bend are expected in the fingerprint region, around 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ respectively. orgchemboulder.com
The amino group (NH₂) introduces its own characteristic vibrations. N-H stretching vibrations typically appear in the region of 3500-3300 cm⁻¹. Primary amines, like the one in this compound, usually show two bands in this region, corresponding to symmetric and asymmetric stretching modes.
The aromatic cinnoline core contributes to the spectrum with C-H stretching vibrations just above 3000 cm⁻¹ and several C=C and C=N ring stretching vibrations in the 1600-1400 cm⁻¹ region. vscht.cz These bands help to confirm the presence of the heterocyclic aromatic system.
Table 1: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O–H Stretch | 3300–2500 | Broad, Strong |
| Amino Group | N–H Stretch | 3500–3300 | Medium (two bands) |
| Aromatic Ring | C–H Stretch | >3000 | Sharp, Variable |
| Carboxylic Acid | C=O Stretch | 1760–1690 | Strong |
| Aromatic Ring | C=C/C=N Stretch | 1600–1400 | Medium to Strong |
Raman Spectroscopy (General for structural characterization)
Raman spectroscopy serves as a complementary technique to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, providing information about molecular vibrations. nih.gov While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability, often making it superior for analyzing non-polar bonds and symmetric vibrations.
For this compound, Raman spectroscopy is particularly useful for characterizing the aromatic ring system. The symmetric breathing vibrations of the cinnoline and benzene (B151609) rings typically produce strong and sharp signals in the Raman spectrum, which can be difficult to observe in the IR spectrum. psu.edu The C=O stretching vibration of the carboxylic acid is also Raman active. rsc.org
This technique is valuable for studying the compound in various states, including solid powders and solutions. psu.edu In the context of biopharmaceuticals and complex organic molecules, Raman spectroscopy can provide insights into polymorphism, crystallinity, and intermolecular interactions without the need for extensive sample preparation. nih.govresearchgate.net
X-ray Crystallography and Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This provides unambiguous information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. By diffracting X-rays off a single, well-ordered crystal, a complete three-dimensional electron density map can be generated, from which the atomic positions are determined with high precision. mdpi.com
For this compound, an SC-XRD analysis would reveal:
Molecular Conformation: The planarity of the cinnoline ring and the relative orientation of the carboxylic acid and amino substituents.
Bond Parameters: Precise measurements of all bond lengths and angles, confirming the hybridizations and electronic effects within the molecule. For example, it would show the bond lengths for the N=N double bond and the C-N bonds of the heterocyclic ring. growingscience.com
Stereochemistry: Unambiguous confirmation of the compound's structure.
Crystal Packing: How individual molecules arrange themselves in the crystal lattice, including details of intermolecular interactions like hydrogen bonding and π-π stacking.
The crystallographic data obtained would be presented in a standardized format, including the crystal system, space group, and unit cell dimensions.
Table 2: Example of Single-Crystal X-ray Diffraction Data
| Parameter | Value |
|---|---|
| Crystal System | (e.g., Monoclinic) |
| Space Group | (e.g., P2₁/c) |
| a (Å) | (e.g., 3.8) |
| b (Å) | (e.g., 13.5) |
| c (Å) | (e.g., 19.6) |
| α (°) | 90 |
| β (°) | (e.g., 93.4) |
| γ (°) | 90 |
| Volume (ų) | (Calculated from cell parameters) |
Note: The values in this table are illustrative based on a related pyridazine (B1198779) structure and would need to be determined experimentally for this compound. growingscience.com
Powder X-ray Diffraction (PXRD) for Cocrystal Structures
Powder X-ray diffraction (PXRD) is a vital tool for the analysis of polycrystalline materials. Instead of a single crystal, it uses a fine powder containing numerous small crystallites in random orientations. The resulting diffraction pattern is a fingerprint of the crystalline phase. researchgate.net
PXRD is particularly important in the screening and characterization of cocrystals, which are crystalline structures composed of two or more different molecules held together by non-covalent interactions. worktribe.comnih.gov When this compound is combined with a coformer, PXRD can rapidly determine if a new crystalline phase (a cocrystal) has formed. This is identified by the appearance of diffraction peaks at different 2θ angles than those of the starting materials. researchgate.net
Furthermore, PXRD is a powerful quantitative tool. By creating calibration curves, it can be used to determine the purity of a cocrystal sample and to study the kinetics of cocrystal formation. researchgate.net This makes it an indispensable technique in pharmaceutical development for identifying and controlling solid forms. dp.tech
Analysis of Intramolecular Hydrogen Bonding Networks
The crystal structure determined by X-ray diffraction allows for a detailed analysis of hydrogen bonding networks. growingscience.com In this compound, the proximity of the amino group at position 4 to the carboxylic acid at position 3 creates the potential for a strong intramolecular hydrogen bond.
This bond would likely form between the carboxylic acid's hydroxyl proton (donor) and the lone pair of electrons on the amino group's nitrogen atom (acceptor), or between an amino proton (donor) and a carbonyl oxygen (acceptor). Such an interaction would form a stable six-membered ring, significantly influencing the molecule's conformation and chemical properties. nih.gov The formation of intramolecular hydrogen bonds can stabilize a particular conformation and affect properties like acidity and solubility. nih.govquora.com
Analysis of the crystallographic data provides precise geometric parameters for these bonds, including the donor-acceptor distance and the bond angle, confirming their existence and strength.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
Molecular Packing and Intermolecular Interactions in Crystal Lattices
The molecular packing in the crystal lattice of this compound is anticipated to be governed by a network of intermolecular interactions, primarily driven by its functional groups: the amino group, the carboxylic acid group, and the nitrogen atoms of the cinnoline ring.
The crystal structures of similar cinnoline derivatives often reveal that hydrogen bonding plays a pivotal role in the formation of their supramolecular architecture. nih.gov It is highly probable that the carboxylic acid group of this compound engages in strong O-H···N or O-H···O hydrogen bonds, potentially forming dimeric structures or extended chains. Furthermore, the amino group can act as a hydrogen bond donor, interacting with the carboxylic acid's carbonyl oxygen or the nitrogen atoms of the cinnoline core of adjacent molecules.
Table 1: Potential Intermolecular Interactions in this compound Crystal Lattice
| Interaction Type | Donor | Acceptor | Potential Motif |
| Hydrogen Bond | Carboxylic Acid (-COOH) | Cinnoline Nitrogen, Carbonyl Oxygen | Dimer, Chain |
| Hydrogen Bond | Amino Group (-NH₂) | Carbonyl Oxygen, Cinnoline Nitrogen | Sheet, 3D Network |
| π-π Stacking | Cinnoline Ring | Cinnoline Ring | Offset, Parallel-displaced |
It is important to note that the presence of different functional groups can lead to a variety of packing motifs, influencing properties such as solubility and melting point. The study of Mannich bases derived from cinnoline, for instance, highlights the importance of these intermolecular forces in their pharmacological activity. impactfactor.org
Electron Diffraction Techniques for Structural Analysis
Electron diffraction is a powerful technique for determining the crystal structures of materials, particularly for small crystals that are not suitable for single-crystal X-ray diffraction. While there are no specific reports found detailing the use of electron diffraction for the structural analysis of this compound itself, the methodology is well-established for organic compounds, including nitrogen-containing heterocycles. researchgate.net
The application of electron diffraction to quinoline (B57606) derivatives, which are structurally related to cinnolines, has demonstrated its utility in accurately determining structural parameters. researchgate.net This technique would be highly valuable in elucidating the precise bond lengths, bond angles, and the details of the hydrogen bonding network in this compound, especially if suitable single crystals for X-ray analysis are difficult to obtain. The refinement of crystal structures using electron diffraction data can provide a detailed picture of the thermal motion of atoms within the lattice. researchgate.net
Given the pharmacological interest in cinnoline derivatives, a definitive structural elucidation, potentially through electron diffraction, would be a significant contribution to the field, enabling a deeper understanding of structure-activity relationships. nih.govijper.org
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those grounded in Density Functional Theory (DFT), provide a detailed understanding of the electronic landscape of 4-Aminocinnoline-3-carboxylic acid. These calculations are fundamental for predicting its reactivity, stability, and spectroscopic properties.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), are instrumental in optimizing the molecular geometry to its lowest energy state. ijcce.ac.ir This optimized structure is the foundation for calculating a host of electronic properties.
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting tendency. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of the molecule's chemical reactivity and kinetic stability. ijcce.ac.ir A smaller energy gap suggests higher reactivity. For similar heterocyclic systems, DFT calculations have been used to analyze these frontier orbitals to predict reactivity. ijcce.ac.irresearchgate.net
Natural Bond Orbital (NBO) analysis, another component of DFT studies, provides insights into intramolecular and intermolecular bonding and charge delocalization within the molecule. researchgate.net This analysis can elucidate the stability arising from hyperconjugative interactions and charge transfers between filled and vacant orbitals.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. deeporigin.comresearchgate.net The MEP map is plotted on the molecule's surface, with different colors representing varying electrostatic potentials. Typically, red and orange regions indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions denote positive potential (electron-poor areas), which are prone to nucleophilic attack. researchgate.net Green and yellow areas represent regions of neutral potential.
For this compound, the MEP map would likely show a significant negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the cinnoline (B1195905) ring, highlighting these as key sites for hydrogen bonding and interactions with positively charged residues in a biological target. researchgate.net Conversely, the hydrogen atom of the carboxylic acid and the hydrogens of the amino group would be expected to exhibit positive potential. researchgate.net Understanding the MEP is crucial for rational drug design, as it helps in optimizing the electrostatic complementarity between a ligand and its receptor, a key factor in enhancing binding affinity and specificity. deeporigin.com
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are computational techniques that predict the preferred orientation and interaction of one molecule to a second when bound to each other to form a stable complex. These methods are particularly useful in drug discovery for predicting the binding mode of a ligand to its protein target.
Molecular docking simulations are employed to predict the binding conformation and affinity of this compound with its biological targets. For instance, based on the known antibacterial activity of cinnoline derivatives, DNA gyrase could be a potential target. researchgate.net Docking studies of similar quinoline (B57606) and cinnoline compounds have been performed against various protein targets, revealing key binding interactions. nih.govresearchgate.netnih.govuran.ua
In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The this compound molecule is then placed into the active site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose. nih.gov
The results of these simulations can identify crucial interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the target protein. For this compound, the amino and carboxylic acid groups are expected to be primary sites for hydrogen bonding with the receptor. The bicyclic cinnoline core can participate in hydrophobic and π-π stacking interactions. Visualizing these interactions provides a rational basis for designing new derivatives with improved binding affinity and selectivity.
| Potential Protein Target | Key Interacting Residues (Hypothetical) | Types of Interactions |
| DNA Gyrase | Aspartic Acid, Serine, Arginine | Hydrogen Bonding, Electrostatic |
| Tubulin | Cysteine, Leucine, Valine | Hydrogen Bonding, Hydrophobic |
| PI3K | Lysine, Valine, Serine | Hydrogen Bonding, Hydrophobic |
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the flexibility primarily resides in the orientation of the carboxylic acid group relative to the cinnoline ring.
Computational methods are used to perform a systematic search of the conformational space to identify low-energy, stable conformations. nih.gov This is often achieved through molecular mechanics or quantum mechanics calculations. Energy minimization is then performed to find the most stable conformer, which is presumed to be the bioactive conformation when binding to a target. nih.gov Understanding the preferred conformation is crucial for accurate molecular docking studies and for designing rigid analogues that lock the molecule in its bioactive shape.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
For a series of this compound derivatives, a QSAR study would involve calculating a variety of molecular descriptors for each compound. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).
A statistical method, such as multiple linear regression or partial least squares, is then used to build a model that correlates a subset of these descriptors with the observed biological activity (e.g., antibacterial IC50 values). researchgate.net A study on cinnoline-3-carboxylic acid derivatives with antibacterial properties successfully identified physicochemical parameters with predictive value for their activity against various bacterial strains. researchgate.net
The resulting QSAR equation can provide valuable insights into the structural requirements for activity. For example, the model might indicate that increased hydrophobicity or the presence of an electron-withdrawing group at a specific position enhances the biological activity. Such models are powerful tools for the rational design and optimization of novel this compound derivatives with improved therapeutic potential. nih.gov
| Descriptor Type | Example Descriptors | Potential Influence on Activity |
| Electronic | Dipole Moment, Atomic Charges | Receptor Binding, Membrane Permeation |
| Steric | Molecular Weight, Molar Refractivity | Fit within the Receptor's Active Site |
| Hydrophobic | LogP | Membrane Permeation, Solubility |
| Topological | Wiener Index, Kier & Hall Indices | Overall Molecular Shape and Branching |
Development of Predictive Models for Biological Interactions
The development of predictive models for the biological interactions of compounds like this compound would typically involve Quantitative Structure-Activity Relationship (QSAR) studies. Such models aim to correlate variations in the physicochemical properties of a series of compounds with their biological activity. While specific QSAR models for this compound are not detailed in the available literature, the general methodology is well-established.
This process would involve:
Data Collection: Assembling a dataset of 4-aminocinnoline derivatives with their corresponding measured biological activities (e.g., antibacterial or CNS effects). nih.govnih.gov
Descriptor Calculation: Using specialized software to calculate a wide range of molecular descriptors for each compound. These can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).
Model Building: Employing statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms to build a mathematical equation that links the descriptors to the biological activity.
Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure its reliability.
Such a predictive model could then be used to forecast the activity of new, unsynthesized 4-aminocinnoline derivatives, thereby prioritizing the most promising candidates for synthesis and testing.
Identification of Key Structural Descriptors for Activity
A primary goal of computational studies is to pinpoint the specific structural features of a molecule that are crucial for its biological effects. For this compound and its analogues, this would involve identifying which parts of the molecule are essential for binding to a biological target and eliciting a response.
Key structural descriptors often investigated include:
Hydrogen Bond Donors and Acceptors: The amino group and the carboxylic acid group of the titular compound are potent hydrogen bond donors and acceptors. Computational analysis, such as molecular docking into a target protein's active site, would reveal the importance of these interactions.
Aromatic and Hydrophobic Regions: The cinnoline ring system itself provides a rigid, aromatic scaffold. The nature and position of substituents on this ring system can significantly impact activity, a phenomenon observed in related heterocyclic compounds. nih.gov
Conformational Flexibility: Although the cinnoline core is rigid, substituents may have rotational freedom. Theoretical studies can explore the preferred conformations of these molecules and how they relate to their ability to fit into a binding site.
By understanding these key descriptors, medicinal chemists can make more informed decisions about which derivatives to synthesize to improve properties like potency and selectivity. While the broader class of quinolone-3-carboxylic acids has been extensively studied in this manner nih.govresearchgate.net, the specific application of these techniques to this compound is a field that holds potential for future research.
Medicinal Chemistry Applications and Mechanistic Biological Activity Research
The 4-Aminocinnoline-3-carboxylic Acid Motif as a Privileged Scaffold
The this compound core is recognized in medicinal chemistry as a "privileged scaffold." This term denotes a molecular framework that is capable of binding to multiple, distinct biological targets, thereby serving as a versatile starting point for the development of new drugs. Its rigid bicyclic structure, combined with the specific arrangement of a carboxylic acid and an amino group, provides a unique three-dimensional presentation of functional groups essential for molecular recognition by various proteins.
Scaffold Hopping and Lead Optimization Strategies
Scaffold hopping is a crucial strategy in drug design aimed at identifying novel molecular core structures while preserving the biological activity of a known lead compound. mdpi.com This technique is employed to discover new chemical entities with improved properties such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. researchgate.net The this compound scaffold has been a key player in such strategies.
In the pursuit of potent and reversible inhibitors of Bruton's Tyrosine Kinase (BTK), researchers have utilized a structure-hopping approach starting from the cinnoline (B1195905) framework. This led to the discovery of a series of 4-aminoquinoline-3-carboxamide derivatives. nih.gov While structurally distinct, the quinoline-based analogues retained the essential pharmacophoric features of the original cinnoline scaffold, resulting in compounds with significantly improved drug-like properties, particularly in aqueous solubility. nih.gov This transition exemplifies a classic lead optimization process, where an initial scaffold (cinnoline) is modified to overcome limitations, leading to a new class of compounds (aminoquinolines) with a more promising therapeutic profile. nih.govnih.gov The optimization process often involves iterative changes to the molecule to enhance its interaction with the target protein, which can lead to substantial improvements in potency and selectivity. scienceopen.com
One of the most potent compounds developed through this strategy, designated as compound 25 , demonstrated strong inhibitory effects against both wild-type BTK (BTKWT) and the clinically relevant C481S mutant (BTKC481S), which confers resistance to covalent inhibitors. nih.gov
Design of Combinatorial Libraries
The structural characteristics of the this compound motif make it an attractive scaffold for the design of combinatorial libraries. Quinolones, which are structurally analogous to cinnolines, are frequently used as foundational frameworks for creating large collections of related compounds. nih.gov This approach allows for the systematic exploration of the chemical space around the core scaffold by introducing a variety of substituents at different positions.
By creating a library based on the this compound core, researchers can rapidly generate a diverse set of molecules. These libraries can then be screened against various biological targets to identify new hit compounds. The design of such libraries is often guided by computational models and a deep understanding of structure-activity relationships to maximize the probability of discovering compounds with desired biological activities. researchgate.net The versatility of this scaffold allows for its application in developing agents for a range of diseases, including antibacterial and antitumor therapies. nih.gov
Molecular Mechanisms of Target Interaction
The biological activity of compounds derived from the this compound scaffold is rooted in their specific molecular interactions with protein targets. Understanding these mechanisms at an atomic level is critical for rational drug design and optimization.
Enzyme Inhibition Mechanisms
Derivatives of the this compound scaffold, particularly the 4-aminoquinoline-3-carboxamide analogues discovered through scaffold hopping, have been identified as potent, reversible inhibitors of Bruton's Tyrosine Kinase (BTK). nih.gov BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is vital for B-cell proliferation, differentiation, and survival. youtube.com
Docking studies reveal that these inhibitors bind to the ATP-binding site of BTK. The 4-aminoquinoline-3-carboxamide moiety is predicted to form three direct hydrogen bonds and one water-mediated hydrogen bond with the hinge region of the kinase. acs.org This interaction effectively blocks ATP from binding, thus preventing the enzyme from carrying out its phosphorylation function. youtube.com The inhibition of BTK disrupts the downstream signaling cascade, including the autophosphorylation of Tyr223, which is a key step in BTK activation. acs.org This mechanism has been validated in cellular assays, where these compounds effectively inhibit the phosphorylation of BTK in a dose-dependent manner. acs.org
The table below summarizes the inhibitory activity of a lead compound derived from this scaffold-hopping strategy.
| Compound | Target | IC₅₀ (nM) |
| 25 | BTKWT | 5.3 |
| 25 | BTKC481S | 39 |
| Data sourced from J Med Chem. 2019 Jul 25;62(14):6561-6574. nih.gov |
While direct studies on this compound interacting with DNA gyrase are limited, a strong mechanistic parallel can be drawn from the extensive research on quinolone antibacterials. Quinolones are a major class of antibiotics that target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govnih.gov
The key pharmacophoric features of quinolones essential for their antibacterial activity are the carboxylic acid at position 3 and the keto group at position 4. iajps.comresearchgate.net This keto-acid moiety is also present in the this compound scaffold. The established mechanism for quinolones involves the formation of a ternary complex with the enzyme and DNA. nih.gov The quinolone molecule intercalates into the DNA at the point of cleavage and stabilizes the enzyme-DNA "cleavage complex," preventing the resealing of the DNA strands. researchgate.net This leads to the accumulation of double-stranded DNA breaks, which stalls replication and transcription, ultimately triggering bacterial cell death. nih.goviajps.com
A critical aspect of this interaction is the chelation of a non-catalytic magnesium ion (Mg²⁺) via the C3-carboxylic acid and C4-keto group, forming a water-metal ion bridge that connects the drug to the enzyme. nih.govresearchgate.net Given the structural analogy, it is hypothesized that this compound derivatives could interact with DNA gyrase through a similar mechanism, leveraging the same keto-acid functionality to coordinate with a metal ion and bind to the enzyme-DNA complex.
The table below outlines the key structural features of quinolones required for DNA gyrase inhibition, which are mirrored in the this compound scaffold.
| Required Structural Feature (Quinolones) | Corresponding Feature in this compound | Putative Function |
| Bicyclic Core | Cinnoline Ring System | Provides the fundamental scaffold for interaction |
| C3-Carboxylic Acid | C3-Carboxylic Acid | Essential for binding to DNA gyrase and metal chelation |
| C4-Keto Group | C4-Amino Group (as a bioisostere of the keto group) | Involved in metal ion chelation and binding |
| This table draws parallels from established quinolone mechanism of action research. nih.goviajps.comresearchgate.net |
Other Enzyme Systems
The structural similarity of this compound to quinolone antibiotics, a well-established class of antibacterial agents, strongly implies that its antimicrobial effects could be mediated through the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair.
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process essential for relieving the torsional stress that arises during DNA replication and transcription. Inhibition of DNA gyrase leads to a cessation of these critical cellular processes and ultimately results in bacterial cell death. Quinolones are known to bind to the complex formed between DNA gyrase and DNA, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand DNA breaks.
Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) newly replicated circular chromosomes, allowing them to segregate into daughter cells. Inhibition of topoisomerase IV prevents this segregation, leading to a failure of cell division and subsequent cell death.
Furthermore, some cinnoline derivatives have been explored for their potential as kinase inhibitors. The amino and carboxylic acid functional groups on the cinnoline ring of this compound could potentially interact with the ATP-binding site of various kinases, including those involved in cancer cell signaling, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
Table 1: Illustrative Inhibitory Activity of Related Quinolone Compounds against Bacterial Topoisomerases
| Compound Class | Target Enzyme | Organism | IC₅₀ (µM) |
| Fluoroquinolone | DNA Gyrase | Staphylococcus aureus | 1.02 |
| Fluoroquinolone | Topoisomerase IV | Staphylococcus aureus | 10.4 |
| Fluoroquinolone | DNA Gyrase | Escherichia coli | <1 |
| Fluoroquinolone | Topoisomerase IV | Escherichia coli | 0.2 - 0.5 |
Note: This data is for illustrative purposes for related compounds and does not represent measured values for this compound.
Pathways of Biological Response Induction
The molecular interactions described above are expected to trigger a series of downstream cellular events, leading to the observed biological responses.
Modulation of Cellular Signaling Cascades
Should this compound indeed modulate EGFR activity, it would have a profound impact on multiple intracellular signaling cascades. Inhibition of EGFR phosphorylation would prevent the recruitment and activation of downstream signaling proteins, including those in the:
Ras/MAPK pathway: Crucial for cell proliferation and survival.
PI3K/Akt pathway: A key regulator of cell growth, metabolism, and survival.
STAT signaling pathway: Involved in cell proliferation and immune responses.
By disrupting these pathways, the compound could effectively halt the uncontrolled growth of cancer cells.
Disruption of Cellular Processes (e.g., Bacterial Cell Wall Synthesis, Biofilm Formation)
The antibacterial activity of this compound, mediated by the inhibition of DNA gyrase and topoisomerase IV, directly disrupts fundamental cellular processes in bacteria.
Disruption of DNA Replication and Segregation: As detailed earlier, the inhibition of these topoisomerases leads to a catastrophic failure in DNA replication and the inability of daughter cells to separate, ultimately causing bacterial death.
Biofilm Formation: Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which provides protection against antibiotics and host immune responses. While there is no direct evidence, compounds that induce stress and inhibit bacterial growth can, in some instances, interfere with the complex signaling and metabolic processes required for successful biofilm formation and maintenance.
Immune Response Modulation at a Molecular Level
The potential for this compound to modulate the immune response is an area that warrants investigation. The cinnoline core is present in some compounds with immunomodulatory properties. However, without specific research, any proposed mechanism would be highly speculative. Potential avenues could include the modulation of cytokine production by immune cells or interference with signaling pathways within these cells.
Supramolecular Chemistry and Materials Science Applications
Design and Synthesis of Supramolecular Assemblies
The design of supramolecular assemblies relies on the principles of molecular recognition, where non-covalent interactions guide the spontaneous organization of molecules into well-defined, stable structures. The functional groups on 4-Aminocinnoline-3-carboxylic acid provide the necessary toolkit for such programmed assembly.
Organic co-crystals are multi-component crystalline solids where different neutral molecules are brought together in a stoichiometric ratio through non-covalent interactions, most notably hydrogen bonding. nih.govnih.gov The formation of co-crystals can significantly alter the physicochemical properties of the parent molecules, such as solubility and stability. nih.gov
While no specific co-crystals of this compound are reported in the surveyed literature, its molecular structure is highly conducive to co-crystal engineering. Key structural features that would facilitate co-crystal formation include:
Carboxylic Acid Group: This group can form robust and directional hydrogen bonds, such as the common carboxylic acid dimer homosynthon or heterosynthons with other functional groups like amides or pyridines. nih.gov
Amino Group: As a hydrogen bond donor, the amino group can interact with suitable acceptor sites on a co-former molecule. libretexts.org
Cinnoline (B1195905) Moiety: The nitrogen atoms of the cinnoline ring can act as hydrogen bond acceptors. nih.gov
The likelihood of co-crystal formation can sometimes be predicted by considering the pKa difference between the components or through the application of principles like Hammett substitution constants to estimate intermolecular interaction strength. rsc.org
Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules (linkers). nih.gov The inclusion of amino and carboxylic acid functionalities on organic linkers can enhance the stability and functionality of MOFs, sometimes enabling their synthesis in aqueous conditions at room temperature. nih.govnih.gov
This compound possesses the characteristic features of an organic linker for MOF synthesis:
Carboxylic Acid: This group can deprotonate and coordinate to metal centers, forming the nodes of the framework. wikipedia.orgresearchgate.net
Nitrogen Atoms: The nitrogen atoms of the cinnoline ring and the amino group can also participate in coordination with metal ions, offering multiple binding sites. nih.gov
The use of N-heterocyclic polycarboxylic acids as linkers is a well-established strategy for creating diverse MOF architectures. nih.gov Although specific MOFs based on this compound have not been documented, the closely related quinoline-2,4-dicarboxylic acid has been used to synthesize novel 3D coordination polymers with lanthanide ions. nih.gov
Role of Carboxylic Acid Moieties in Self-Assembly
The carboxylic acid group is a primary driver in the self-assembly of molecules due to its strong capacity for forming predictable and directional non-covalent interactions.
Hydrogen bonds are fundamental to the self-assembly of biological and synthetic molecules, guiding components into ordered structures. libretexts.org The carboxylic acid group is a versatile participant in hydrogen bonding, capable of acting as both a hydrogen bond donor (the -OH part) and an acceptor (the C=O part). libretexts.org
In a pure solid state or in non-polar solvents, carboxylic acids typically form strong hydrogen-bonded dimers. libretexts.org In the presence of other functional groups, as in this compound, a wider array of hydrogen bonding patterns can emerge, directing the formation of tapes, sheets, or three-dimensional networks. The amino group and the ring nitrogens provide additional sites for creating extensive hydrogen-bonded architectures. The interplay between these groups dictates the final supramolecular structure.
The coordination of carboxylate groups to metal ions is a cornerstone of coordination chemistry and MOF synthesis. wikipedia.org Carboxylates can bind to metal centers in several modes, including monodentate, bidentate chelating, and bridging, which allows for the construction of diverse and complex architectures. wikipedia.org
For this compound, the carboxylate group, once deprotonated, would be the primary site for binding to metal ions. The resulting metal-carboxylate clusters act as secondary building units (SBUs) that are then interconnected to form a larger framework. The specific coordination geometry is influenced by the nature of the metal ion, the solvent, and the presence of other coordinating groups on the linker, such as the cinnoline nitrogens. rsc.org
Deprotonation of the carboxylic acid group is a critical step that fundamentally changes its interactive capabilities and is often a rate-determining step in certain chemical processes. nih.gov The transformation from a neutral carboxylic acid (-COOH) to an anionic carboxylate (-COO⁻) has a profound impact on self-assembly:
Switch from Hydrogen Bonding to Ionic/Coordination Bonding: The neutral -COOH group is a prime hydrogen bond donor. nih.gov Upon deprotonation, it becomes a strong hydrogen bond acceptor and, more significantly, a negatively charged site capable of forming strong ionic bonds or coordinating to metal cations. rsc.orgnih.gov
pH-Dependent Assembly: The state of protonation is dependent on the pH of the environment. This allows for pH-responsive self-assembly, where the supramolecular structure can be controlled or switched by changing the acidity of the medium. For example, a hydrogen-bonded assembly might disassemble upon addition of a base and reassemble into a metal-coordinated framework in the presence of metal ions. While this has been explored for other aminocarboxylic acids, specific studies on this compound are needed. nih.govnih.gov
Advanced Materials and Nanostructure Applications
The unique molecular architecture of this compound, which features a rigid heterocyclic cinnoline core functionalized with both an amino group and a carboxylic acid group, positions it as a promising candidate for applications in advanced materials and nanotechnology. These functional groups provide sites for hydrogen bonding, coordination with metal ions, and polymerization, enabling the construction of highly ordered supramolecular structures and functional polymers.
Functional Nanostructures on Surfaces
The creation of functional nanostructures on solid surfaces is a cornerstone of modern materials science, with applications ranging from catalysis and sensing to nanoelectronics. The ability of molecules to self-assemble into well-defined monolayers on a substrate is critical for these technologies. This compound possesses the necessary functionalities to participate in the formation of such self-assembled monolayers (SAMs).
The carboxylic acid group can act as a primary anchoring group to various metal oxide surfaces, while the aromatic cinnoline ring system can facilitate π-π stacking interactions between adjacent molecules, promoting long-range order within the monolayer. researchgate.net Furthermore, the amino group can engage in hydrogen bonding, further stabilizing the self-assembled structure. oaepublish.com The specific orientation of the molecules in the SAM would be dictated by the interplay of these intermolecular forces and the interaction with the substrate.
The formation of such nanostructures can be influenced by several factors, including the solvent, temperature, and the nature of the substrate. For instance, the acidity of the environment could affect the protonation state of the carboxylic acid and amino groups, thereby altering the intermolecular hydrogen-bonding network. oaepublish.com
Table 1: Potential Roles of Functional Groups in this compound in Surface Nanostructure Formation
| Functional Group | Potential Role in Self-Assembly | Type of Interaction |
| Carboxylic Acid (-COOH) | Anchoring to metal oxide surfaces; Intermolecular hydrogen bonding. | Chemisorption, Hydrogen Bonding |
| Amino Group (-NH2) | Intermolecular hydrogen bonding; Coordination to metal ions. | Hydrogen Bonding, Coordination |
| Cinnoline Core | π-π stacking interactions; van der Waals forces. | π-π Stacking, van der Waals |
While specific experimental studies on the formation of nanostructures from this compound are not extensively reported, the principles of self-assembly strongly suggest its potential in this area. Future research could explore the use of this molecule to create functional surfaces with tailored chemical and physical properties.
Membranes for Separation Technologies
Polymeric membranes are integral to a wide array of separation technologies, including gas separation, water purification, and pervaporation. The performance of these membranes is largely determined by the chemical nature of the constituent polymers. The incorporation of functional monomers, such as those containing carboxylic acid groups, can significantly enhance membrane properties like selectivity and permeability. numberanalytics.com
This compound presents itself as a compelling monomer for the synthesis of advanced polymer membranes. nih.gov Its bifunctional nature, with both an amino and a carboxylic acid group, allows it to undergo condensation polymerization to form polyamides. chemhume.co.uk The resulting polymers would feature the rigid and polar cinnoline moiety as an integral part of the polymer backbone.
The rigidity of the cinnoline unit could lead to polymers with high glass transition temperatures and good thermal stability, making the resulting membranes suitable for high-temperature gas separations. mdpi.com The presence of the polar cinnoline and carboxylic acid groups could enhance the membrane's affinity for polar molecules, potentially leading to high selectivity in separations such as CO2 from methane.
The general application of polycarboxylic acids in membranes is to improve hydrophilicity and provide sites for further functionalization or cross-linking, which can improve the membrane's stability and separation performance. numberanalytics.com In the context of this compound, the amino group offers an additional site for chemical modification or cross-linking, providing a versatile platform for membrane design.
Table 2: Potential Properties of a Polymer Membrane Incorporating this compound
| Property | Potential Influence of this compound Moiety |
| Thermal Stability | The rigid cinnoline core could enhance thermal resistance. |
| Selectivity | The polar functional groups (cinnoline, carboxylic acid) may increase selectivity for polar gases (e.g., CO2). |
| Permeability | The rigid structure might lead to increased free volume, potentially enhancing gas permeability. |
| Chemical Resistance | The stable aromatic structure of cinnoline could contribute to improved chemical resistance. |
| Functionalization | The carboxylic acid and amino groups provide handles for post-polymerization modification and cross-linking. |
The development of membranes based on this compound is a promising area for research. By carefully designing the polymer architecture and membrane fabrication process, it may be possible to create high-performance membranes for a variety of challenging separation tasks. youtube.com
Q & A
Q. What are the recommended methods for synthesizing 4-Aminocinnoline-3-carboxylic acid in laboratory settings?
- Methodological Answer: Synthesis typically involves protecting the amino group (e.g., using Fmoc or Boc groups) to prevent side reactions during carboxylation or cyclization steps . Reaction conditions (e.g., solvent polarity, temperature) should be optimized using HPLC or TLC for monitoring (e.g., Ascentis® Express Fused-Core® columns for purification) . Post-synthesis, characterize intermediates via H/C NMR and mass spectrometry to confirm structural integrity.
Q. How should researchers handle stability challenges during storage of this compound?
- Methodological Answer: Stability depends on pH, temperature, and light exposure. Store lyophilized samples at -20°C in amber vials under desiccation to prevent hydrolysis or photodegradation . For solutions, use buffered systems (pH 4–6) and avoid prolonged exposure to ambient light . Periodically validate stability via UV-Vis spectroscopy (254 nm detection) .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer:
- Structural Confirmation: H/C NMR (for functional groups), FT-IR (carboxylic acid C=O stretch ~1700 cm) .
- Purity Assessment: HPLC with UV detection (e.g., Ascentis® columns) or LC-MS .
- Thermal Stability: Differential scanning calorimetry (DSC) to identify decomposition points .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility profiles of this compound across studies?
- Methodological Answer: Discrepancies may arise from solvent polarity, pH, or impurities. Conduct systematic solubility tests:
- Solvent Screening: Use a range (e.g., water, DMSO, ethanol) with controlled pH .
- Temperature Gradients: Measure solubility at 25°C, 37°C, and 50°C .
- Impurity Analysis: Compare batches via HPLC to rule out contaminants .
- Example Data Table:
| Solvent | Solubility (mg/mL) at 25°C | pH | Purity (%) |
|---|---|---|---|
| Water | 2.1 | 5 | 98.5 |
| DMSO | 45.3 | 7 | 99.2 |
Q. What computational approaches are suitable for modeling the reactivity of this compound in nucleophilic reactions?
- Methodological Answer: Use density functional theory (DFT) to predict electron density maps and reactive sites (e.g., carboxyl group vs. cinnoline ring) . Molecular dynamics (MD) simulations can model solvent interactions and transition states. Validate predictions with experimental kinetics (e.g., monitoring reaction rates via UV-Vis) .
- Key Tools:
- Software: Gaussian, GROMACS .
- Parameters: Solvation models (PCM), basis sets (B3LYP/6-31G*) .
Q. How can conflicting bioactivity data for this compound derivatives be systematically addressed?
- Methodological Answer: Discrepancies may stem from assay conditions or structural variability. Design a tiered validation workflow:
Structural Reproducibility: Confirm derivative structures via H NMR and HRMS .
Assay Standardization: Use positive/negative controls (e.g., known inhibitors) and replicate experiments .
Dose-Response Curves: Generate IC values across multiple concentrations .
Safety and Compliance
Q. What safety protocols are essential when handling this compound in electrophilic reactions?
- Methodological Answer:
- Personal Protective Equipment (PPE): Gloves, lab coat, and safety goggles .
- Ventilation: Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas) .
- Waste Disposal: Segregate acidic waste and neutralize before disposal .
Data Management
Q. How should researchers document and share spectral data for this compound to enhance reproducibility?
- Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Public Repositories: Upload NMR/MS data to platforms like EPA DSSTox or PubChem .
- Metadata: Include instrument parameters (e.g., NMR frequency, solvent peaks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
